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Compound of Interest

(5-Methylthiazol-4-yl)methanamine
Compound Name:

hydrochloride
CAS No.: 1956324-55-2
Cat. No.: B2394928

Get Quote

Executive Summary & Compound Profile

(5-Methylthiazol-4-yl)methanamine HCl is a primary amine attached to a thiazole core. It serves
as a bioisostere for benzylamines and other heteroaryl-methylamines in medicinal chemistry.
Its primary utility lies in introducing the polar, metabolically stable thiazole moiety into drug
scaffolds via amide, urea, or carbamate linkages.

Chemical Profile
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Property Data
(5-Methyl-1,3-thiazol-4-yl)methanamine
IUPAC Name
hydrochloride
CAS Number 1483863-90-6 (Free base: 1086383-73-0)
Molecular Formula CsHsN2S[1][2][3][4][5][6]1[71[8] - HCI
Molecular Weight 164.66 g/mol (Salt); 128.19 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
N High: Water, MeOH, DMSO; Low: DCM,
Solubility
Hexanes
pKa (Conjugate Acid) ~5.5 (Thiazole N), ~9.0 (Primary Amine)

Handling & Pre-Activation (Salt Break)

Critical Insight: The hydrochloride salt is stable but non-nucleophilic. Direct use in coupling
reactions without excess base can lead to stalled kinetics. For sensitive catalytic reactions
(e.g., Pd-catalyzed cross-couplings), it is strictly recommended to generate the free base in situ
or isolate it to prevent catalyst poisoning by chlorides.

Protocol A: In-Situ Neutralization (Standard)

Best for Amide Couplings and Urea formation.

Suspend 1.0 equiv of the HCI salt in the reaction solvent (DCM or DMF).

Add 1.2-1.5 equiv of a tertiary amine base (DIPEA or N-Methylmorpholine).

Stir for 10-15 minutes at Room Temperature (RT) until the solid dissolves or a fine
precipitate (amine-HCI salt) forms.

Proceed immediately to the coupling step.

Protocol B: Isolation of Free Base (High Purity)

Best for Reductive Aminations or sensitive transition-metal catalysis.
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» Dissolve 5.0 g of the HCI salt in 20 mL water (minimal volume).
e Cool to 0°C and slowly add 10M NaOH until pH > 12.

o Extract exhaustively with DCM (4 x 20 mL). Note: Thiazole amines are highly water-soluble;
multiple extractions are required.

e Dry combined organics over anhydrous Na2SOa.

o Concentrate in vacuo at <40°C. Caution: Low molecular weight free bases can be volatile.

Core Application 1: Amide Coupling
(Peptidomimetic Synthesis)

This protocol describes the coupling of the amine with a carboxylic acid using HATU, a
standard method for generating high-yield amide bonds in drug discovery.

Reagents

¢ Amine: (5-Methylthiazol-4-yl)methanamine HCI (1.0 equiv)

Acid: Generic Carboxylic Acid Scaffold (R-COOH) (1.0 equiv)

Coupling Agent: HATU (1.1 equiv)

Base: DIPEA (3.0 equiv)

Solvent: DMF (anhydrous)

Step-by-Step Methodology

 Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2
M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at RT for 5 minutes.
Visual Cue: Solution often turns yellow.

o Addition: Add (5-Methylthiazol-4-yl)methanamine HCI (1.0 equiv) followed immediately by the
remaining DIPEA (2.0 equiv).
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e Reaction: Stir at RT for 2—4 hours. Monitor by LC-MS (Target mass = M_acid + 128 - 18).

o Work-up: Dilute with EtOAc. Wash sequentially with saturated NaHCOs (2x), water (1x), and
brine (1x).

 Purification: Flash column chromatography (typically 0-10% MeOH in DCM).

Mechanistic Flow (Graphviz)
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Caption: Convergent synthesis workflow for HATU-mediated amide coupling.

Core Application 2: Carbamate Formation
(Ritonavir-Type Linkage)

A key application of thiazolyl-methylamines is the formation of activated carbamates, mimicking
the chemistry used in HIV protease inhibitors like Ritonavir.

Reagents

e Substrate: Alcohol scaffold (R-OH) or Amine scaffold (R-NH2)

 Linker: 4-Nitrophenyl chloroformate
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e Thiazole: (5-Methylthiazol-4-yl)ymethanamine HCI

o Base: Pyridine or Triethylamine

Step-by-Step Methodology

» Activation of Scaffold: Dissolve the alcohol scaffold (R-OH) in DCM at 0°C. Add 4-nitrophenyl
chloroformate (1.1 equiv) and Pyridine (1.5 equiv). Stir for 2 hours to form the 4-nitrophenyl
carbonate intermediate.

o Salt Break (In-situ): In a separate vial, mix the Thiazole Amine HCI (1.2 equiv) with
Triethylamine (2.5 equiv) in DMF.

e Coupling: Add the amine solution to the carbonate intermediate solution.

e Heating: Allow to warm to RT. If reaction is sluggish, heat to 50°C for 4 hours. The 4-
nitrophenol leaving group is a bright yellow indicator upon liberation.

o Work-up: Wash repeatedly with 1M NaOH or saturated Na=COs to remove the yellow 4-
nitrophenol byproduct.

Troubleshooting & Optimization Guide
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Problem Probable Cause Solution

Increase DIPEA to 3.5 equiv;
Low Yield Incomplete salt break ensure vigorous stirring before

adding electrophile.

The thiazole nitrogen (pKa
~2.5) is weakly nucleophilic but
can react with highly active

Side Products Acylation of Thiazole N electrophiles (e.g., acid
chlorides). Use milder coupling
agents (EDC/HOBL) or control
pH < 8.

Switch solvent to DMF or
Poor Solubility HCI salt insolubility DMAc. Do not use pure DCM if

the salt clumps.

Dry the HCI salt in a vacuum
Hygroscopicity Water contamination oven at 40°C over P20s before

weighing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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